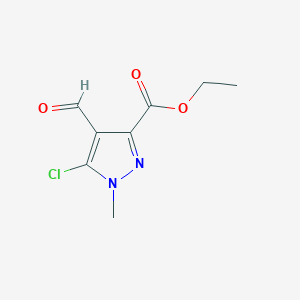

ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate

描述

Historical Context and Development of Pyrazole Chemistry

The historical development of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. This foundational period marked the beginning of systematic studies into five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The term pyrazole was specifically introduced to describe this class of compounds characterized by their unique molecular structure comprising three carbon atoms and two nitrogen atoms in adjacent positions.

The early development of pyrazole chemistry was significantly advanced by the work of German chemist Hans von Pechmann in 1898, who developed a classical synthetic method for pyrazole preparation through the reaction of acetylene and diazomethane. This methodological breakthrough established the foundation for subsequent synthetic approaches that would eventually lead to the development of more complex substituted pyrazoles, including this compound.

The historical significance of pyrazole chemistry was further enhanced by the discovery of the first natural pyrazole in 1959, when 1-pyrazolyl-alanine was isolated from watermelon seeds. This discovery demonstrated that pyrazole structures, while relatively rare in nature, could indeed be found in biological systems, thereby expanding the scope of research interest in these compounds.

The development of pyrazole chemistry throughout the twentieth century was characterized by increasing sophistication in synthetic methodologies and growing recognition of the pharmaceutical potential of pyrazole-containing compounds. The historical trajectory of pyrazole research ultimately led to the development of complex substituted pyrazoles such as this compound, which incorporates multiple functional groups including chloro, formyl, methyl, and carboxylate substituents.

Significance and Position in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry as a representative of highly functionalized pyrazole derivatives. The compound exemplifies the structural complexity achievable through modern synthetic approaches to pyrazole chemistry, incorporating five distinct functional groups on the pyrazole core structure.

The molecular formula of this compound is C8H9ClN2O3, with a molecular weight of 216.62 daltons. The compound's structural characteristics position it within the broader category of pyrazole carboxylate derivatives, which have demonstrated significant utility in pharmaceutical and agricultural applications.

Pyrazoles are recognized as five-membered heterocyclic compounds that contain nitrogen atoms, representing an important class of compounds for drug development. The significance of substituted pyrazoles in heterocyclic chemistry stems from their ability to serve as versatile scaffolds for the construction of more complex molecular architectures. The pyrazole ring system provides a stable framework that can accommodate diverse substitution patterns while maintaining favorable pharmacological properties.

The position of this compound within heterocyclic chemistry is further enhanced by its potential as a synthetic intermediate for the preparation of more complex heterocyclic systems. The multiple functional groups present in the molecule provide numerous opportunities for further chemical transformations, making it a valuable building block in synthetic organic chemistry.

The compound's significance is also reflected in its classification within modern chemical databases and research literature, where it is recognized as an important representative of functionalized pyrazole derivatives with potential applications in medicinal chemistry and materials science.

Overview of Substituted Pyrazoles in Chemical Research

Substituted pyrazoles have emerged as a prominent focus in chemical research due to their remarkable diversity of biological activities and synthetic versatility. Research investigations conducted between 2018 and 2021 have demonstrated that pyrazole derivatives exhibit numerous biological activities including antituberculosis, antimicrobial, antifungal, and anti-inflammatory properties.

The synthetic utility of substituted pyrazoles is exemplified by the development of various methodological approaches for their preparation. The Knorr pyrazole synthesis represents one of the most widely employed methods, utilizing catalytic acid to convert hydrazine and 1,3-dicarbonyl compounds to pyrazoles. This synthetic approach has been extensively documented in recent research publications, demonstrating its continued relevance in modern organic synthesis.

Recent developments in pyrazole chemistry have focused on the synthesis of highly functionalized derivatives through advanced synthetic methodologies. Research has shown that pyrazoles can be synthesized through diverse approaches including the reaction of alpha,beta-unsaturated aldehydes with hydrazine and subsequent dehydrogenation. Additionally, substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine through Knorr-type reactions.

The chemical research landscape for substituted pyrazoles has been significantly enriched by the development of novel synthetic protocols. Recent investigations have reported the synthesis of pyrazole derivatives through iodine-catalyzed reactions of aldehyde hydrazones with electron-deficient olefins. These methodological advances have expanded the scope of accessible pyrazole structures and enabled the preparation of compounds with specific functional group arrangements.

The research focus on substituted pyrazoles has also encompassed the development of environmentally friendly synthetic approaches. Modern synthetic protocols have incorporated green chemistry principles, utilizing less hazardous reagents and more sustainable reaction conditions. This trend reflects the growing emphasis on sustainable chemical synthesis in contemporary research.

Table 1: Common Synthetic Approaches for Substituted Pyrazoles

Research Objectives and Methodological Approaches

Contemporary research objectives in the field of substituted pyrazoles, particularly compounds such as this compound, focus on developing efficient synthetic methodologies, understanding structure-activity relationships, and exploring potential applications in pharmaceutical and materials science.

The methodological approaches employed in pyrazole research have evolved significantly, incorporating advanced synthetic techniques and analytical methods. The Vilsmeier-Haack reaction has emerged as an excellent method for the formylation of pyrazoles, enabling the introduction of formyl groups at specific positions on the pyrazole ring. This methodology is particularly relevant to the synthesis of compounds such as this compound, which contains a formyl substituent at the 4-position.

Research methodologies in pyrazole chemistry have increasingly focused on developing regioselective synthetic approaches that enable the preparation of specific substitution patterns. Palladium-catalyzed direct arylation of 5-chloropyrazoles has been developed as a selective method for accessing 4-aryl pyrazoles. This approach utilizes temporary protection by a chloro group at the C5 position, allowing for regioselective functionalization at the C4 position.

The development of environmentally sustainable synthetic methodologies represents a key research objective in contemporary pyrazole chemistry. Recent investigations have reported the use of dimethyl carbonate as a green reagent for the preparation of methylated pyrazole derivatives, substituting more hazardous materials and improving the safety profile of synthetic processes.

Analytical methodologies employed in pyrazole research have incorporated advanced spectroscopic techniques for structural characterization and confirmation. Nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography serve as primary analytical tools for determining the structure and properties of newly synthesized pyrazole derivatives.

Table 2: Physical and Chemical Properties of this compound

属性

IUPAC Name |

ethyl 5-chloro-4-formyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-3-14-8(13)6-5(4-12)7(9)11(2)10-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPOBLYUNYIKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650116 | |

| Record name | Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946061-21-8 | |

| Record name | Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Formation of the Pyrazole Ring

- Reagents : A hydrazine derivative (e.g., methylhydrazine) reacts with an activated β-dicarbonyl compound (e.g., ethyl acetoacetate).

- Conditions : The reaction is carried out in an organic solvent such as ethanol or methanol under reflux.

- Mechanism : The hydrazine derivative attacks the β-dicarbonyl compound, forming a pyrazole intermediate.

Step 2: Chlorination

- Reagents : Chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used to introduce the chlorine atom at the desired position on the pyrazole ring.

- Conditions : This step is performed under controlled temperatures (e.g., 0–50°C) to prevent over-chlorination or decomposition.

Step 3: Formylation

- Reagents : Formylation is achieved using reagents like dimethylformamide (DMF) in combination with a chlorinating agent such as POCl₃.

- Conditions : The reaction is typically carried out at low temperatures (0–10°C) to ensure selective formylation at the 4-position of the pyrazole ring.

Step 4: Esterification

- Reagents : Ethanol or another alcohol reacts with the carboxylic acid group in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Conditions : Refluxing conditions are employed to drive the esterification reaction to completion.

Alternative Synthetic Approaches

Direct Cyclization Method

An alternative method involves direct cyclization of precursors containing all necessary functional groups:

- A β-ketoester (e.g., ethyl acetoacetate) is reacted with methylhydrazine in a single-step cyclization process.

- Chlorination and formylation are performed sequentially as described above.

Reaction Parameters and Optimization

| Step | Reagents/Conditions | Key Observations |

|---|---|---|

| Pyrazole Ring Formation | Methylhydrazine + Ethyl Acetoacetate | Reflux in ethanol; yields depend on stoichiometry and solvent polarity. |

| Chlorination | POCl₃ or SOCl₂ | Requires controlled temperature to avoid side reactions. |

| Formylation | DMF + POCl₃ | Low temperature ensures regioselectivity for formylation at the 4-position. |

| Esterification | Ethanol + H₂SO₄ | Catalytic amounts of acid improve yield; prolonged reflux may lead to side products. |

Notes on Purification

After synthesis, the product is purified by:

- Crystallization : Using solvents such as ethanol or ethyl acetate.

- Column Chromatography : Employing silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate mixture).

- Recrystallization : Further purification can be achieved by recrystallizing from a solvent mixture.

Summary Table of Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClN₂O₃ |

| Molar Mass | 216.62 g/mol |

| Boiling Point | ~356°C |

| Density | ~1.37 g/cm³ |

化学反应分析

Types of Reactions

Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Ethyl 5-chloro-4-carboxy-1-methyl-1H-pyrazole-3-carboxylate.

Reduction: Ethyl 5-chloro-4-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylate.

Substitution: Ethyl 5-amino-4-formyl-1-methyl-1H-pyrazole-3-carboxylate (when reacted with amines).

科学研究应用

Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

作用机制

The mechanism of action of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

相似化合物的比较

(a) Substituent Position and Reactivity

- Chlorine Position : The target compound has chlorine at position 5, whereas Ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate (CAS 1530821-98-7) places chlorine at position 4. This positional difference alters electronic effects on the pyrazole ring, influencing reactivity in nucleophilic substitutions or cross-coupling reactions .

- Functional Groups: The formyl group (-CHO) in the target compound enables condensation reactions (e.g., with amines to form Schiff bases), critical for synthesizing heterocyclic drugs . Amino groups (e.g., in Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate) enhance hydrogen-bonding interactions, improving solubility and bioavailability .

(b) Backbone Modifications

- Triazole vs. Pyrazole : Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate replaces the pyrazole ring with a triazole, altering electronic density and hydrogen-bonding capacity. Triazoles often exhibit enhanced metabolic stability in drug design .

Physicochemical and Crystallographic Properties

- Melting Points : The target compound’s melting point (132–136°C) reflects moderate intermolecular forces, likely dominated by dipole-dipole interactions from the formyl group. Compounds with aromatic substituents (e.g., phenyl or pyridinyl) may exhibit higher melting points due to π-π stacking .

- Crystal Packing : Tools like Mercury CSD () reveal that hydrogen bonds (e.g., C=O⋯H-N) and halogen interactions (C-Cl⋯π) govern packing efficiency. For example, the formyl group in the target compound may engage in C-H⋯O hydrogen bonds, while chlorine participates in halogen bonding .

生物活性

Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate (CAS 946061-21-8) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 216.62 g/mol

- IUPAC Name : this compound

- Topological Polar Surface Area : 61.2 Ų

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with chloroacetaldehyde and ethyl acetoacetate under controlled conditions.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent efficacy, comparable to standard antimicrobial agents.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Ethyl 5-chloro-4-formyl... | Staphylococcus aureus | 0.25 |

| Ethyl 5-chloro-4-formyl... | Escherichia coli | 0.50 |

These results suggest that this compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit anticancer properties. Studies have shown that compounds within this class can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

A study highlighted the antiproliferative effects of several pyrazole derivatives:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Ethyl 5-chloro... | MDA-MB-231 (Breast) | 10.0 |

| Ethyl 5-chloro... | A549 (Lung) | 12.5 |

These findings indicate that the compound may interfere with key cellular processes involved in cancer cell growth and survival.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vivo studies using carrageenan-induced edema models demonstrated significant reduction in inflammation markers, suggesting a mechanism that may involve inhibition of pro-inflammatory cytokines.

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Disruption of Cell Signaling : It may interfere with signaling pathways crucial for cell proliferation and survival in cancer cells.

- Membrane Disruption : The antimicrobial activity could be attributed to disruption of bacterial cell membranes.

Case Studies

Recent studies have illustrated the compound's effectiveness in various biological contexts:

- Antimicrobial Study : A comparative study demonstrated that ethyl 5-chloro... had superior activity against resistant strains of bacteria compared to traditional antibiotics .

- Cancer Research : In a study assessing multiple pyrazole derivatives, ethyl 5-chloro... showed promising results in reducing tumor size in xenograft models .

常见问题

Q. What are the key synthetic routes for preparing ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution of 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde with a phenol derivative under basic conditions (e.g., K₂CO₃) . Critical parameters include:

- Catalyst choice : Strong bases like K₂CO₃ enhance nucleophilic attack but may promote side reactions if moisture-sensitive intermediates are involved.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.

- Temperature control : Reactions are often conducted at 80–100°C to balance reaction rate and decomposition risks.

Yield optimization requires monitoring by TLC or HPLC to isolate intermediates before formylation and esterification steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- ¹H/¹³C NMR : The aldehyde proton (δ ~9.8–10.2 ppm) and ester carbonyl (δ ~165–170 ppm) are diagnostic. Pyrazole ring protons appear as singlets due to symmetry .

- IR spectroscopy : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; aldehyde: ~1680 cm⁻¹) confirm functional groups.

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.

Contradictions (e.g., unexpected splitting in NMR) are resolved via X-ray crystallography (e.g., using SHELX for structure refinement) .

Q. What safety precautions are critical during its synthesis and handling?

- Ventilation : Required to avoid inhalation of aldehyde vapors, which may irritate mucous membranes .

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via licensed waste handlers .

Advanced Research Questions

Q. How can computational tools like quantum chemical calculations optimize reaction pathways for derivatives of this compound?

The ICReDD framework combines quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to predict optimal reaction conditions. For example:

- Reaction path screening : Identifies energetically favorable routes for introducing substituents (e.g., trifluoromethyl groups) .

- Solvent effects : COSMO-RS models predict solvent compatibility to minimize side reactions .

This approach reduces trial-and-error experimentation, as demonstrated in the synthesis of anticonvulsant pyrazole hydrazide derivatives .

Q. What strategies resolve crystallographic disorder in X-ray structures of this compound and its analogs?

- SHELXL refinement : Use PART instructions to model disordered atoms (e.g., rotating methyl or ester groups) .

- Twinned data : For crystals with pseudo-merohedral twinning, HKLF 5 data format in SHELX improves structure solution .

- Thermal parameters : ADPs (anisotropic displacement parameters) are refined for non-H atoms to validate molecular geometry .

Q. How does the electronic nature of substituents influence biological activity in pyrazole-based pharmacophores?

- Electron-withdrawing groups (e.g., Cl, CF₃) : Enhance metabolic stability and receptor binding affinity. For example, 5-chloro derivatives show improved anticonvulsant activity in MES (maximal electroshock) models .

- Aldehyde moiety : Serves as a reactive handle for Schiff base formation with hydrazides, enabling targeted drug delivery .

Activity is validated via in vitro assays (e.g., enzyme inhibition) and molecular docking studies .

Q. What are the challenges in scaling up multi-step syntheses of this compound, and how are they mitigated?

- Intermediate stability : Aldehyde intermediates are prone to oxidation; use of anhydrous conditions and antioxidants (e.g., BHT) is critical .

- Purification : Column chromatography is replaced with recrystallization (e.g., ethanol/water mixtures) for large-scale batches .

- Byproduct formation : UPLC-MS monitors side reactions (e.g., ester hydrolysis) during process optimization .

Q. How can packing similarity analysis in Mercury CSD aid in polymorph screening?

The Materials Module in Mercury calculates packing similarity metrics (e.g., coordination sequences) to identify polymorphs. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。